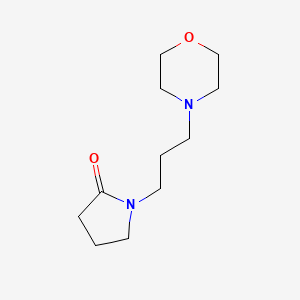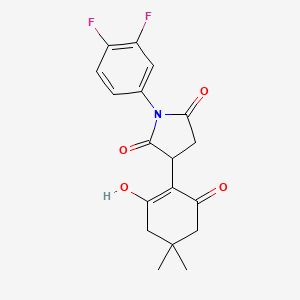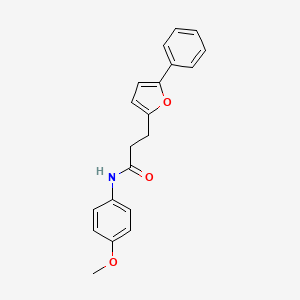![molecular formula C34H30N2O12S3 B11031481 tetramethyl 9'-methoxy-5',5'-dimethyl-6'-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11031481.png)
tetramethyl 9'-methoxy-5',5'-dimethyl-6'-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethyl 9’-methoxy-5’,5’-dimethyl-6’-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its spirocyclic framework, which includes a quinoline moiety fused with a thiopyrano and dithiole ring system. The presence of multiple functional groups, such as methoxy, nitrophenyl, and tetracarboxylate, contributes to its diverse chemical reactivity and potential utility in research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetramethyl 9’-methoxy-5’,5’-dimethyl-6’-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the spirocyclic dithiole and thiopyrano rings. Key steps include:
Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Spirocyclization: The quinoline derivative undergoes spirocyclization with appropriate dithiole and thiopyrano precursors under controlled conditions.
Functional Group Introduction: Methoxy, nitrophenyl, and tetracarboxylate groups are introduced through selective substitution reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Tetramethyl-9'-Methoxy-5',5'-dimethyl-6'-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]chinolin]-2',3',4,5-tetracarboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung von Chinolin-N-Oxiden führt.
Reduktion: Reduktionsreaktionen unter Verwendung von Hydrierung oder Metallhydriden können die Nitrophenylgruppe in eine Aminophenylgruppe umwandeln.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können die funktionellen Gruppen modifizieren, z. B. die Methoxygruppe durch andere Substituenten ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Chromtrioxid, unter sauren oder basischen Bedingungen.
Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff (Pd/C), Natriumborhydrid.
Substitution: Halogenierungsmittel, Nucleophile wie Amine oder Thiole.
Hauptprodukte
Oxidation: Chinolin-N-Oxide.
Reduktion: Aminophenyl-Derivate.
Substitution: Verschiedene substituierte Chinolin-Derivate.
Wissenschaftliche Forschungsanwendungen
Tetramethyl-9'-Methoxy-5',5'-dimethyl-6'-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]chinolin]-2',3',4,5-tetracarboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexer organischer Moleküle und die Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Untersucht wegen seiner potenziellen biologischen Aktivitäten, darunter antimikrobielle und krebshemmende Eigenschaften.
Medizin: Erforscht für die Medikamentenentwicklung aufgrund seiner einzigartigen strukturellen Merkmale und potenziellen therapeutischen Wirkungen.
Industrie: Wird bei der Entwicklung fortschrittlicher Materialien wie organischer Halbleiter und Farbstoffe eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Tetramethyl-9'-Methoxy-5',5'-dimethyl-6'-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]chinolin]-2',3',4,5-tetracarboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -pfaden. Die strukturellen Merkmale der Verbindung ermöglichen es ihr, an Enzyme und Rezeptoren zu binden und deren Aktivität zu modulieren. So kann die Nitrophenylgruppe an Redoxreaktionen teilnehmen und so zelluläre oxidative Stresspfade beeinflussen. Die Chinolin-Einheit kann sich mit DNA interkalieren und so die Genexpression und Zellproliferation beeinflussen.
Wissenschaftliche Forschungsanwendungen
Tetramethyl 9’-methoxy-5’,5’-dimethyl-6’-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of tetramethyl 9’-methoxy-5’,5’-dimethyl-6’-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to enzymes and receptors, modulating their activity. For example, the nitrophenyl group can participate in redox reactions, affecting cellular oxidative stress pathways. The quinoline moiety can intercalate with DNA, influencing gene expression and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Tetramethyl-9'-Methoxy-5',5'-dimethyl-6'-[(2E)-3-(4-Chlorphenyl)prop-2-enoyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]chinolin]-2',3',4,5-tetracarboxylat
- Tetramethyl-9'-Methoxy-5',5'-dimethyl-6'-[(2E)-3-(4-Methylphenyl)prop-2-enoyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]chinolin]-2',3',4,5-tetracarboxylat
Einzigartigkeit
Die Einzigartigkeit von Tetramethyl-9'-Methoxy-5',5'-dimethyl-6'-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]chinolin]-2',3',4,5-tetracarboxylat liegt in seiner spezifischen Kombination von funktionellen Gruppen und spirozyklischer Struktur. Diese Konfiguration verleiht ihm eine ausgeprägte chemische Reaktivität und potenzielle biologische Aktivitäten, was es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen macht.
Eigenschaften
Molekularformel |
C34H30N2O12S3 |
|---|---|
Molekulargewicht |
754.8 g/mol |
IUPAC-Name |
tetramethyl 9'-methoxy-5',5'-dimethyl-6'-[(E)-3-(4-nitrophenyl)prop-2-enoyl]spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C34H30N2O12S3/c1-33(2)28-23(20-16-19(44-3)13-14-21(20)35(33)22(37)15-10-17-8-11-18(12-9-17)36(42)43)34(24(29(38)45-4)25(49-28)30(39)46-5)50-26(31(40)47-6)27(51-34)32(41)48-7/h8-16H,1-7H3/b15-10+ |
InChI-Schlüssel |
NCNGRUQEPSFVCX-XNTDXEJSSA-N |
Isomerische SMILES |
CC1(C2=C(C3=C(N1C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-])C=CC(=C3)OC)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C |
Kanonische SMILES |
CC1(C2=C(C3=C(N1C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-])C=CC(=C3)OC)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorophenyl)-2-(1-octyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B11031402.png)
![N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11031408.png)
![1-[(4-methoxyphenyl)carbonyl]-11-methylspiro[4H-benzo[d]1,3-oxazaperhydroine-2,3'-indoline]-12-one](/img/structure/B11031426.png)

![N-{2-oxo-2-[(3-phenylpropyl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11031434.png)
![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B11031442.png)
![3-(5-phenylfuran-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11031444.png)
![4-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11031448.png)



![(2E)-3-(4-chlorophenyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]prop-2-enamide](/img/structure/B11031489.png)


